molecular formula C7H3Cl2F2NO B8224857 4-Chloro-2,6-difluoro-N-hydroxybenZimidoyl chloride

4-Chloro-2,6-difluoro-N-hydroxybenZimidoyl chloride

Cat. No.: B8224857
M. Wt: 226.00 g/mol
InChI Key: XMJMOJGMCQAYGP-GHXNOFRVSA-N
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Description

4-Chloro-2,6-difluoro-N-hydroxybenZimidoyl chloride is a chemical compound with a complex structure that includes a benzene ring substituted with chlorine, fluorine, and a hydroxycarboximidoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-difluoro-N-hydroxybenZimidoyl chloride typically involves the reaction of 4-chloro-2,6-difluorobenzene with hydroxylamine hydrochloride in the presence of a base, followed by the addition of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-difluoro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions typically occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include substituted benzenes, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-2,6-difluoro-N-hydroxybenZimidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-difluoro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modifying the receptor’s conformation. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of chlorine, fluorine, and hydroxycarboximidoyl chloride groups in 4-Chloro-2,6-difluoro-N-hydroxybenZimidoyl chloride imparts distinct chemical properties, such as increased reactivity and potential for forming diverse chemical derivatives. These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1Z)-4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO/c8-3-1-4(10)6(5(11)2-3)7(9)12-13/h1-2,13H/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJMOJGMCQAYGP-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=NO)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)/C(=N/O)/Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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